molecular formula C20H17N3OS B2674532 N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide CAS No. 898416-32-5

N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide

Cat. No.: B2674532
CAS No.: 898416-32-5
M. Wt: 347.44
InChI Key: ADDNIBSZUCMCCE-GHVJWSGMSA-N
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Description

N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide is an organic compound characterized by its unique structure, which includes a phenyl group, a diazenyl group, and a phenylsulfanyl group

Scientific Research Applications

N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with phenylsulfanyl acetic acid. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Techniques such as catalytic oxidation and solvent optimization are employed to enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific pH levels, temperatures, and the presence of catalysts. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism by which N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide is unique due to its combination of a diazenyl group and a phenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-phenyldiazenylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(15-25-19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)23-22-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDNIBSZUCMCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037589
Record name Acetamide, N-[4-(2-phenyldiazenyl)phenyl]-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898416-32-5
Record name Acetamide, N-[4-(2-phenyldiazenyl)phenyl]-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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